molecular formula C10H11Cl2NO2 B1464841 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride CAS No. 1260638-90-1

6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Cat. No. B1464841
CAS RN: 1260638-90-1
M. Wt: 248.1 g/mol
InChI Key: ARPMFACXGFEBFK-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound that has been the focus of various scientific studies due to its potential applications in different fields of research and industry. It is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which forms an important group within the larger isoquinoline alkaloids .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, has been described in various studies . One common synthetic strategy involves the reaction of phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C .


Molecular Structure Analysis

The molecular formula of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is C10H11Cl2NO2. The InChI code is 1S/C12H14ClNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical form of the compound is a white solid . The molecular weight is 276.16 . The average mass is 204.096 Da and the monoisotopic mass is 203.026855 Da .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

Quinoxaline derivatives are important compounds in medicinal chemistry due to their diverse biological activities. The compound can be used in the synthesis of 6-Chloro-1,2,3,4,2′,3′-hexahydro-4,1′-dimethyl-3,2′-dioxoquinoxaline-2-spiro-3′-indole , which is obtained through nucleophilic chlorination . This process is significant for creating compounds with potential pharmacological applications.

Biological Activities and SAR Studies

1,2,3,4-Tetrahydroisoquinoline: analogs, including the chlorinated derivative, have been studied for their biological activities against various pathogens and neurodegenerative disorders. These compounds are of interest due to their structural–activity relationship (SAR) and their mechanisms of action, which are crucial for the development of new therapeutic agents .

Organocatalytic Applications

The compound serves as a reactant in organocatalytic processes, such as domino Michael-hemiacetalization. These reactions are pivotal in the preparation of biologically and pharmacologically active molecules, highlighting the compound’s role in facilitating complex organic transformations .

Cell Analysis and Gene Therapy

In the field of cell analysis and gene therapy, this compound can be utilized in the development of cell culture methodologies and potentially as a part of gene therapy solutions. Its chemical properties may aid in the optimization of cell culture environments and contribute to the advancement of gene therapy techniques .

Anticancer Research

The compound has relevance in anticancer research due to its structural similarity to 1,6-naphthyridines , which are known for their anticancer properties. Research into functionalized derivatives of such compounds can lead to the discovery of new anticancer agents with improved efficacy and reduced side effects .

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPMFACXGFEBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

CAS RN

1260638-90-1
Record name 1-Isoquinolinecarboxylic acid, 6-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260638-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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